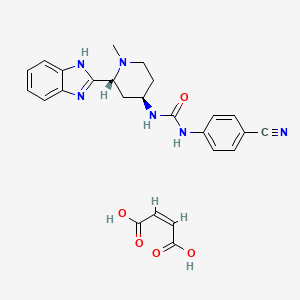
Maléate de Glasdegib
Vue d'ensemble
Description
Glasdegib maleate, also known as DAURISMO™, is a hedgehog pathway inhibitor . It is formulated with the maleate salt of glasdegib . The molecular formula for glasdegib maleate is C25H26N6O5 . The molecular weight for glasdegib maleate is 490.51 Daltons . The chemical name of glasdegib maleate is 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate . Glasdegib maleate is a white to pale colored powder with pKa values of 1.7 and 6.1 . The aqueous solubility of glasdegib maleate is 1.7 mg/mL .
Molecular Structure Analysis
The molecular structure of Glasdegib maleate was revealed through 15N ssNMR and single-crystal X-ray diffraction . The obtained crystals of Glasdegib dimaleate exist in double-salt form . This is a surprising finding based on the pKa values for Glasdegib and maleic acid .
Chemical Reactions Analysis
Glasdegib is predominantly metabolized by the cytochrome P450 (CYP)3A4 pathway, with minor contributions by CYP2C8 and UGT1A9 . The role of CYP3A4 in the clearance of Glasdegib has been confirmed with clinical drug–drug interaction (DDI) studies following the coadministration of Glasdegib with the strong CYP3A4 inhibitor ketoconazole and the strong inducer rifampin .
Physical And Chemical Properties Analysis
Glasdegib maleate is a white to pale colored powder with pKa values of 1.7 and 6.1 . The aqueous solubility of Glasdegib maleate is 1.7 mg/mL .
Applications De Recherche Scientifique
Traitement de la leucémie aiguë myéloïde (LAM)
Le maléate de Glasdegib est un médicament récemment approuvé pour le traitement de la leucémie aiguë myéloïde (LAM) {svg_1} {svg_2}. Il cible les cellules cancéreuses en inhibant le récepteur sonic hedgehog smoothened (SMO), une protéine transmembranaire impliquée dans la cascade de signalisation Hedgehog (Hh) {svg_3}. La signalisation Hh aberrante est l'une des principales physiopathologies de la LAM, avec une surexpression ou une activation constitutive observée de SMO {svg_4}.
Thérapie combinée pour la LAM
L'efficacité du this compound en monothérapie est limitée. Cependant, l'étude de phase 2 Bright AML 1003, qui a fait date, a montré une survie globale et une réponse complète supérieures lorsque le Glasdegib est associé à la cytarabine à faible dose {svg_5}.
Traitement de la LAM nouvellement diagnostiquée
Le this compound est utilisé avec la cytarabine à faible dose chez les patients âgés de 75 ans et plus ou chez les adultes qui ne peuvent pas être traités par une chimiothérapie d'induction intensive {svg_6}.
Synthèse et caractérisation du dithis compound
Les chercheurs ont réussi à préparer une forme dithis compound, qui pourrait, en théorie, exister sous forme de sel double ou en tant que mélange d'espèces salines et de co-cristaux {svg_7} {svg_8}. Les cristaux obtenus de dithis compound ont été caractérisés par RMN 15N ss et par diffraction des rayons X sur monocristal {svg_9} {svg_10}.
Propriétés physicochimiques du dithis compound
La nouvelle forme dithis compound a été entièrement caractérisée par des analyses thermiques (DSC et TGA) et par spectroscopie (IR et Raman) {svg_11} {svg_12}. Les propriétés physicochimiques, telles que la solubilité et la stabilité chimique, des deux formes ont été déterminées et comparées {svg_13} {svg_14}.
Applications potentielles dans d'autres types de cancer
Le this compound est également étudié dans le traitement d'autres types de cancer {svg_15}.
Mécanisme D'action
Target of Action
Glasdegib maleate, also known as Daurismo, primarily targets the Sonic Hedgehog receptor Smoothened (SMO) . SMO is a transmembrane protein involved in the Hedgehog (Hh) signaling cascade . This pathway plays a crucial role in the maintenance of neural and skin stem cells .
Mode of Action
Glasdegib maleate acts as a potent and selective inhibitor of the Hedgehog signaling pathway . It binds to and inhibits SMO , blocking the translocation of SMO into cilia and preventing SMO-mediated activation of downstream Hedgehog targets .
Biochemical Pathways
The inhibition of SMO by Glasdegib maleate disrupts the Hedgehog signaling pathway . This pathway is aberrantly activated in many types of cancer, including Acute Myeloid Leukemia (AML), where there is observed overexpression or constitutive activation of SMO . By inhibiting this pathway, Glasdegib maleate can suppress the growth of tumor cells .
Pharmacokinetics
It is known that glasdegib maleate is an orally administered drug , suggesting that it is absorbed in the digestive tract
Result of Action
The inhibition of the Hedgehog signaling pathway by Glasdegib maleate results in the suppression of tumor cell growth . Specifically, in the case of AML, Glasdegib maleate has been shown to improve overall survival and complete response when combined with low dose cytarabine .
Action Environment
It is worth noting that the efficacy of glasdegib maleate can be affected by the presence of other drugs, as seen in its combined use with low dose cytarabine for improved efficacy
Safety and Hazards
Glasdegib can cause embryo-fetal death or severe birth defects when administered to a pregnant woman . It is embryotoxic, fetotoxic, and teratogenic in animals . The label includes a boxed warning for embryo-fetal toxicity and a warning for QT interval prolongation . There is a limitation of use for patients with moderate-to-severe hepatic and severe renal impairment .
Orientations Futures
Glasdegib is the first and only FDA-approved Hedgehog pathway inhibitor for AML . It is indicated for use in combination with low-dose cytarabine for the treatment of newly-diagnosed AML in patients aged ≥ 75 years or those who have comorbidities that preclude use of intensive induction chemotherapy . New clinical combinations of Glasdegib are being tested in hope of replacing venetoclax due to Glasdegib’s more favorable side effects profile .
Propriétés
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVKWFBWAVYOC-UIXXXISESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027747 | |
| Record name | Glasdegib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2030410-25-2 | |
| Record name | Glasdegib maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2030410252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glasdegib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLASDEGIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2EV99S4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



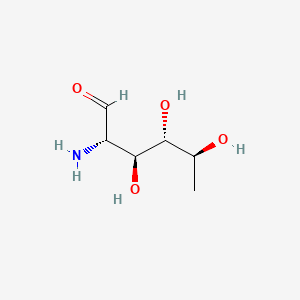
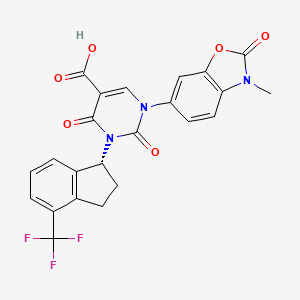
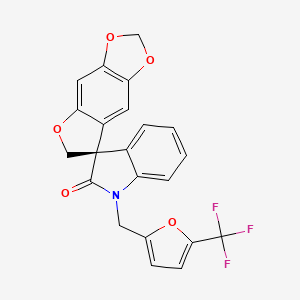
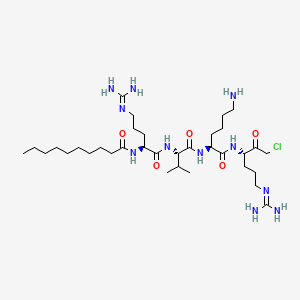
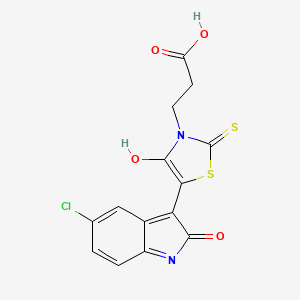


![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)